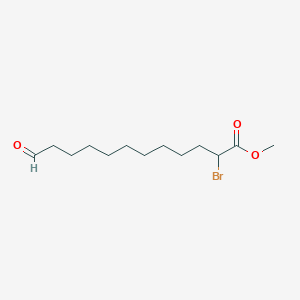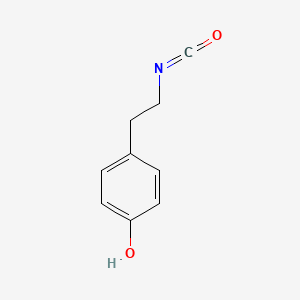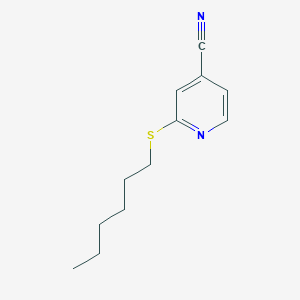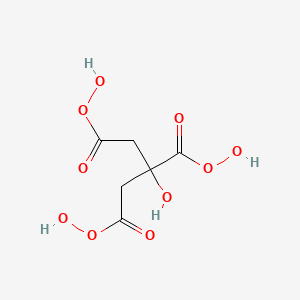![molecular formula C26H30O2 B14273441 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene] CAS No. 141573-82-2](/img/structure/B14273441.png)
1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]: is a complex organic compound characterized by its unique structure, which includes a central 1,4-phenylenebis(methyleneoxy) moiety flanked by two 4-(propan-2-yl)benzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene] typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenebis(methylene) with 4-(propan-2-yl)phenol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated aromatic rings.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other macromolecules with specific properties.
Biology: While its direct applications in biology are limited, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives may serve as lead compounds for the development of new drugs targeting specific pathways or diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and resins. Its stability and reactivity make it suitable for various applications, such as coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene] depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. The central 1,4-phenylenebis(methyleneoxy) moiety can act as a bridge, facilitating the transfer of electrons or other reactive species between the two 4-(propan-2-yl)benzene groups.
Comparación Con Compuestos Similares
1,1’-[1,4-Phenylenebis(methylene)]bis[4-(chloromethyl)benzene]: This compound has similar structural features but includes chloromethyl groups instead of propan-2-yl groups.
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methoxybenzene): This compound features methoxy groups instead of propan-2-yl groups.
Uniqueness: 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene] is unique due to the presence of propan-2-yl groups, which can influence its reactivity and physical properties. These groups can enhance the compound’s solubility in organic solvents and affect its interactions with other molecules.
Propiedades
Número CAS |
141573-82-2 |
|---|---|
Fórmula molecular |
C26H30O2 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
1,4-bis[(4-propan-2-ylphenoxy)methyl]benzene |
InChI |
InChI=1S/C26H30O2/c1-19(2)23-9-13-25(14-10-23)27-17-21-5-7-22(8-6-21)18-28-26-15-11-24(12-16-26)20(3)4/h5-16,19-20H,17-18H2,1-4H3 |
Clave InChI |
DCTQDOUJKVXOBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)COC3=CC=C(C=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [([1,1'-biphenyl]-2-yl)methyl]phosphonate](/img/structure/B14273367.png)
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)
![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)
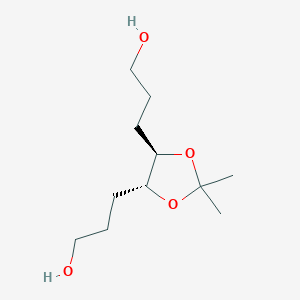
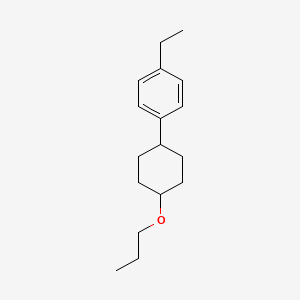
![(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene](/img/structure/B14273391.png)
![Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]-](/img/structure/B14273398.png)
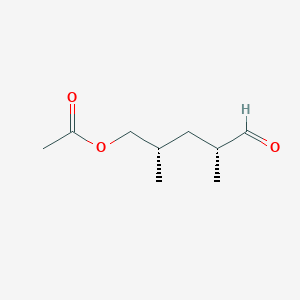

![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
